molecular formula C16H22F3N3O B5496207 2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5496207
M. Wt: 329.36 g/mol
InChI Key: CUEVNYBLZOIPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that features a trifluoromethyl group and a piperazine ring. The trifluoromethyl group is known for its significant impact on the biological activity and physical properties of compounds, making it a valuable component in pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-propylpiperazine with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Due to its structural features, it is explored for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting or activating biological pathways. The piperazine ring may also contribute to the compound’s overall activity by stabilizing its interaction with the target .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted piperazines and acetamides. For example:

The uniqueness of 2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of the trifluoromethyl group and the piperazine ring, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

2-(4-propylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O/c1-2-6-21-7-9-22(10-8-21)12-15(23)20-14-5-3-4-13(11-14)16(17,18)19/h3-5,11H,2,6-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEVNYBLZOIPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.